N-(1-Deoxy-D-fructos-1-yl)-L-cysteine is a compound that falls under the category of Amadori rearrangement products, which are formed through the Maillard reaction. This reaction typically occurs between reducing sugars and amino acids, resulting in a variety of complex compounds with significant biological properties. The specific structure of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine suggests potential roles in metal ion chelation and antioxidant activity, making it a subject of interest in both food science and medicinal chemistry.
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine is derived from the Maillard reaction, a complex series of reactions that occur when sugars react with amino acids during heating. This process is significant in food processing and contributes to the flavor, color, and nutritional value of cooked foods. The compound is classified as an Amadori product, which are intermediates in the Maillard reaction that can further undergo transformations to form advanced glycation end products.
The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine can be achieved through various methods involving the reaction of L-cysteine with reducing sugars under controlled conditions. Common methods include:
The yields of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine can vary significantly based on the specific conditions employed. For example, studies have reported yields exceeding 60% when employing optimized thermal and vacuum dehydration methods in combination with appropriate pH adjustments .
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine consists of a D-fructose moiety linked to an L-cysteine residue. The molecular formula is C₁₂H₁₅N₃O₇S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Key structural data includes:
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine can participate in various chemical reactions typical of Amadori products, including:
The chelation process involves coordination between the metal ions and electron-donating atoms within the cysteine side chain and the fructose moiety. This property is particularly relevant for its potential applications in food preservation and health-related fields .
The mechanism by which N-(1-Deoxy-D-fructos-1-yl)-L-cysteine exerts its biological effects primarily revolves around its ability to chelate metal ions. This action can help mitigate oxidative stress by preventing metal-induced free radical generation.
Studies indicate that this compound can stabilize metal ions in biological systems, potentially reducing their reactivity and toxicity. For instance, its interaction with copper ions has been documented to enhance stability against oxidative degradation .
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine is typically a white crystalline solid at room temperature. It is soluble in water due to its polar functional groups.
Key chemical properties include:
Relevant analyses often involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) for characterization .
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine has several notable applications:
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine is the systematic IUPAC name for this Amadori compound, reflecting its structural derivation from the condensation of D-glucose with L-cysteine, followed by Amadori rearrangement. Its molecular formula is C₉H₁₇NO₇S, distinguishing it from related fructose-amino acids by the presence of sulfur in the cysteine side chain [2] [5]. The compound's CAS registry number is 846568-65-8, a unique identifier for chemical databases and commercial sourcing [2] [5]. Key identifiers are summarized below:
Table 1: Chemical Identifiers of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine
Identifier Type | Value |
---|---|
IUPAC Name | N-(1-Deoxy-D-fructos-1-yl)-L-cysteine |
Molecular Formula | C₉H₁₇NO₇S |
CAS Registry Number | 846568-65-8 |
Other Names | Fructose-L-cysteine; Amadori cysteine conjugate |
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine exhibits complex stereochemistry due to:
The thiol group of cysteine does not directly participate in isomerism but influences conformational stability through steric and electronic effects [7].
Solubility
The compound is highly water-soluble (>100 mg/mL) due to its polyhydroxy sugar moiety and ionizable carboxyl/thiol groups. It remains insoluble in nonpolar organic solvents (e.g., chloroform, hexane) [5].
Stability
Reactivity
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine shares core features with other Amadori compounds but exhibits distinct properties due to its thiol functionality:
Table 2: Comparative Properties of Key Amadori Compounds
Property | N-(1-Deoxy-D-fructos-1-yl)-L-cysteine | N-(1-Deoxy-D-fructos-1-yl)-glycine | N-(1-Deoxy-D-fructos-1-yl)-methionine |
---|---|---|---|
Molecular Formula | C₉H₁₇NO₇S | C₈H₁₅NO₇ | C₁₁H₂₁NO₇S |
Predominant Tautomer | β-pyranose (>60%) | β-pyranose (~70%) | β-pyranose (~65%) |
Acid/Base Behavior | Carboxyl pKa ↓ by ~0.2; Amino pKa ↓ by ~1.5 | Similar pKa shifts | Similar pKa shifts |
Unique Reactivity | Thiol-mediated chelation, oxidation | None | Thioether sulfoxidation |
Thermal Lability | High (thiol catalyzes degradation) | Moderate | Moderate |
Key Differences:
Structurally, all Amadori compounds exhibit conformational instability and tautomeric diversity. However, the electron-withdrawing fructosyl group more significantly perturbs cysteine's thiol pKa compared to carboxyl pKa shifts in neutral amino acid conjugates [4] [7].
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